4,4'-(1,5-Pentanediyldiimino)dibenzoic acid
CAS No.: 1081849-97-9
Cat. No.: VC3216816
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1081849-97-9 |
---|---|
Molecular Formula | C19H22N2O4 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 4-[5-(4-carboxyanilino)pentylamino]benzoic acid |
Standard InChI | InChI=1S/C19H22N2O4/c22-18(23)14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(7-11-17)19(24)25/h4-11,20-21H,1-3,12-13H2,(H,22,23)(H,24,25) |
Standard InChI Key | AFESDWYVUOFGGR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)NCCCCCNC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)NCCCCCNC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4,4'-(1,5-Pentanediyldiimino)dibenzoic acid belongs to the class of diamino-dibenzoic acid derivatives. Its structure consists of two 4-substituted benzoic acid groups connected by a 1,5-pentanediyldiimino linker. This creates a symmetric molecule with carboxylic acid groups positioned at the para positions of two benzene rings, while the amino groups form secondary amine bonds with a five-carbon aliphatic chain.
The structural formula can be represented as:
HOOC-C₆H₄-NH-(CH₂)₅-NH-C₆H₄-COOH
This molecular architecture gives the compound distinct properties that differentiate it from related compounds such as 4,4'-(Benzo[c] thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) and 4,4-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, which contain different linking groups between the benzoic acid moieties.
Basic Physical and Chemical Properties
While specific experimental data for 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid is limited, its properties can be inferred from its structure and compared with similar compounds. The molecule contains two carboxylic acid groups that can undergo acid-base reactions and form salts or esters. The secondary amine groups in the linking chain can participate in hydrogen bonding and potentially act as weak bases.
Based on structural analysis, the compound likely appears as a crystalline solid at room temperature, with limited water solubility but improved solubility in polar organic solvents. The presence of both acidic and basic functional groups suggests amphiprotic behavior, with potential for zwitterion formation in aqueous solutions.
Structural Comparison with Related Compounds
Understanding 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid requires comparison with structurally related compounds. Unlike 4,4'-(Benzo[c] thiadiazole-4,7-diyl)dibenzoic acid, which contains a rigid heterocyclic core with electron-withdrawing properties, the pentanediyldiimino linker provides flexibility and electron-donating characteristics to the molecular framework.
The structural differences between these compounds are summarized in Table 1:
The pentanediyldiimino linker introduces conformational flexibility to the molecule, potentially affecting its crystal packing, solubility, and coordination behavior compared to compounds with rigid aromatic linkers.
Spectroscopic Characterization
Infrared Spectroscopy
Expected characteristic IR absorption bands would include:
Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
O-H stretching (carboxylic acid) | 3300-2500 | Broad band due to hydrogen bonding |
N-H stretching (secondary amine) | 3400-3200 | Medium intensity |
C=O stretching (carboxylic acid) | 1730-1700 | Strong intensity |
C-N stretching (amine) | 1350-1280 | Medium intensity |
Aromatic C=C stretching | 1600-1400 | Multiple bands |
C-O stretching (carboxylic acid) | 1320-1210 | Strong intensity |
Aromatic C-H bending | 900-700 | Out-of-plane bending |
The IR spectrum would provide valuable information about the functional groups present and potential hydrogen bonding patterns within the molecular structure.
Nuclear Magnetic Resonance Spectroscopy
In ¹H NMR spectroscopy, distinctive signals would be expected for:
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Carboxylic acid protons (broad singlet at ~12-13 ppm)
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Aromatic protons (doublets at ~7-8 ppm with characteristic coupling patterns)
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N-H protons (broad singlet at ~3.5-4.5 ppm)
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Methylene protons of the pentanediyl chain (multiplets at ~1.2-3.5 ppm)
The ¹³C NMR spectrum would show signals for:
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Carboxylic carbon (~170-180 ppm)
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Aromatic carbons (~115-150 ppm)
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Methylene carbons of the pentanediyl chain (~20-45 ppm)
These spectroscopic data would be essential for confirming the structure and purity of synthesized 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid.
Stability and Reactivity
The chemical structure of 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid suggests several reactivity patterns and stability considerations.
Chemical Stability
Drawing parallels to observations about acetylsalicylic acid noted in the search results, potential impurities in 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid could significantly impact its stability in formulations. The purity assessment would need to account for both starting materials and synthesis byproducts.
Reactivity Profile
The carboxylic acid groups would participate in typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols or aldehydes
The secondary amine functionalities could undergo:
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N-alkylation to form tertiary amines
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Acylation to form amides
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Oxidation under harsh conditions
This dual reactivity profile makes 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid a versatile building block for further synthetic transformations.
Analytical Considerations
The analysis and quality control of 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid would present challenges similar to those noted for other pharmaceutical compounds in the search results.
Future Research Directions
Several promising research directions could expand our understanding of 4,4'-(1,5-Pentanediyldiimino)dibenzoic acid:
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Development and optimization of selective synthetic routes with high yields
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Comprehensive characterization using advanced spectroscopic techniques
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Investigation of its coordination behavior with various metal ions
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Exploration of its potential as a monomer for functional polymers
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Assessment of its biological activity, if any
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Study of structure-property relationships by comparing with analogues having different linker lengths
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